molecular formula C8H13N3 B13290026 N-cyclobutyl-1-methyl-1H-pyrazol-3-amine

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13290026
M. Wt: 151.21 g/mol
InChI Key: JMVOTRYWNGJJGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1-methyl-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the condensation of cyclobutylamine with 1-methyl-1H-pyrazol-3-carboxaldehyde under reductive amination conditions . This method is efficient and provides a good yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-1-methyl-1H-pyrazol-3-amine is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-cyclobutyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-11-6-5-8(10-11)9-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,9,10)

InChI Key

JMVOTRYWNGJJGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCC2

Origin of Product

United States

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